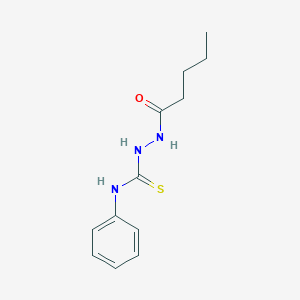

1-Valeroyl-4-phenyl-3-thiosemicarbazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(pentanoylamino)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-2-3-9-11(16)14-15-12(17)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)(H2,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSARPTDFXCPJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NNC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Valeroyl 4 Phenyl 3 Thiosemicarbazide

Established Synthetic Pathways for 1-Valeroyl-4-phenyl-3-thiosemicarbazide

The primary and most well-documented method for synthesizing this compound involves a two-step process: the preparation of valeryl hydrazide followed by its reaction with phenyl isothiocyanate.

Classical Approaches in Thiosemicarbazide (B42300) Synthesis

The cornerstone of thiosemicarbazide synthesis is the reaction between a carbohydrazide (B1668358) and an isothiocyanate. mdpi.comresearchgate.net This method is widely applicable and has been utilized for the preparation of a vast array of thiosemicarbazide derivatives. The synthesis of 1-acyl-4-aryl-3-thiosemicarbazides typically proceeds through the nucleophilic addition of the terminal nitrogen atom of the acid hydrazide to the electrophilic carbon atom of the isothiocyanate. researchgate.net

The initial step in the synthesis of the target compound is the formation of valeryl hydrazide. This can be achieved by reacting an ester of valeric acid, such as ethyl valerate, with hydrazine (B178648) hydrate. orgsyn.org Alternatively, valeroyl chloride can be reacted with hydrazine hydrate, often in an aqueous medium, to produce the desired hydrazide. google.com

Once valeryl hydrazide is obtained, it is then reacted with phenyl isothiocyanate. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727). orientjchem.orgmdpi.com The reaction mixture is often heated to reflux to drive the reaction to completion. mdpi.com The general reaction scheme is depicted below:

Scheme 1: Synthesis of this compound

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and reaction time.

For the reaction between valeryl hydrazide and phenyl isothiocyanate, polar protic solvents like ethanol or methanol are commonly employed as they facilitate the dissolution of the reactants and the formation of the product. orientjchem.org The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent, for a period ranging from a few hours to overnight to ensure complete conversion. mdpi.com

Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity. While specific yield data for this compound is not extensively reported, analogous reactions for similar 1-acyl-4-aryl-3-thiosemicarbazides suggest that yields can be moderate to good. mdpi.com

Table 1: Representative Reaction Conditions for the Synthesis of 1-Acyl-4-Aryl-3-Thiosemicarbazides

| Acyl Hydrazide | Isothiocyanate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Benzoyl hydrazide | Phenyl isothiocyanate | Ethanol | Reflux | 4 h | 95 | chemicalbook.com |

| Acetic hydrazide | Phenyl isothiocyanate | Ethanol | Reflux | 3 h | - | orientjchem.org |

| Diphenylacetic acid hydrazide | 4-Ethoxyphenyl isothiocyanate | - | 70-80 °C | 10-12 h | - | nih.gov |

| 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | Phenyl isothiocyanate | Methyl alcohol | Reflux | 3-4 h | 79 | mdpi.com |

Note: This table presents data for analogous compounds to illustrate typical reaction conditions and yields.

Novel and Green Chemistry Strategies Applied to this compound Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. For the synthesis of thiosemicarbazides, several green chemistry approaches have been explored, which could potentially be applied to the synthesis of this compound.

One such approach is the use of solvent-free or solid-state reactions. These methods can reduce or eliminate the need for volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solid-state synthesis of acyl thiosemicarbazides has been reported to be highly efficient, with reactions proceeding rapidly at room temperature and affording excellent yields. researchgate.net Another green strategy involves the use of water as a solvent, which is a benign and readily available medium. The synthesis of some thiosemicarbazone derivatives has been successfully carried out in aqueous media. nih.gov

Microwave-assisted synthesis is another technique that aligns with the principles of green chemistry. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. The synthesis of 1-benzoyl-4-phenyl-3-thiosemicarbazide has been reported with a high yield under microwave irradiation in a very short reaction time. chemicalbook.com

While the specific application of these green methods to the synthesis of this compound has not been detailed in the literature, they represent promising avenues for future research to develop more sustainable synthetic protocols for this class of compounds.

Synthesis of Derivatized 1-Valeroyl-4-phenyl-3-thiosemicarbazides for Structure-Activity Studies

The synthesis of derivatized analogues of this compound is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for a particular pharmacological effect.

For this compound, derivatization can be achieved at several positions:

Modification of the Valeroyl Group: The n-pentyl chain of the valeroyl group can be altered in terms of its length, branching, or by introducing other functional groups. For example, a series of 1-alkanoyl-4-phenyl-3-thiosemicarbazides with varying alkyl chain lengths could be synthesized to investigate the effect of lipophilicity on biological activity.

Substitution on the Phenyl Ring: The phenyl group at the 4-position can be substituted with various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions. This allows for the exploration of electronic and steric effects on the compound's activity. The synthesis of such derivatives would involve using the appropriately substituted phenyl isothiocyanate in the reaction with valeryl hydrazide.

Substitution at the N-2 or N-1 Position: While less common, modifications at the other nitrogen atoms of the thiosemicarbazide backbone could also be explored to generate novel derivatives.

The synthesis of these derivatives would generally follow the same classical synthetic pathway described in section 2.1.1, by using the corresponding derivatized starting materials (i.e., substituted phenyl isothiocyanates or different acyl hydrazides). The resulting library of compounds can then be screened for various biological activities to establish a comprehensive SAR profile.

Table 2: Examples of Derivatized 1-Acyl-4-Aryl-3-Thiosemicarbazides for Structure-Activity Relationship Studies

| Base Structure | Position of Derivatization | Example of Derivative | Synthetic Precursors | Reference |

| 1-Diphenylacetyl-4-phenyl-3-thiosemicarbazide | Phenyl ring (4-position) | 1-Diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide | Diphenylacetic acid hydrazide, 4-Methylphenyl isothiocyanate | nih.gov |

| 1-Diphenylacetyl-4-phenyl-3-semicarbazide | Phenyl ring (4-position) | 1-Diphenylacetyl-4-(4-methoxyphenyl)semicarbazide | Diphenylacetic acid hydrazide, 4-Methoxyphenyl isocyanate | nih.gov |

| 1-(5'-Nitrobenzimidazole-2'-yl-sulphonyl-acetyl)-4-phenyl-thiosemicarbazide | Phenyl ring (4-position) | 1-(5'-Nitrobenzimidazole-2'-yl-sulphonyl-acetyl)-4-(p-tolyl)-thiosemicarbazide | 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide, p-Tolyl isothiocyanate | mdpi.com |

Note: This table provides examples of how derivatization is used in SAR studies for related thiosemicarbazide structures.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Valeroyl 4 Phenyl 3 Thiosemicarbazide

Spectroscopic Techniques for Structural Confirmation of 1-Valeroyl-4-phenyl-3-thiosemicarbazide

The definitive structural confirmation of this compound, a molecule integrating a valeroyl group with a 4-phenyl-3-thiosemicarbazide scaffold, relies on a suite of spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive analysis of the compound's molecular framework, from its constituent functional groups to the precise arrangement of its atoms in three-dimensional space.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of a compound like this compound, distinct signals corresponding to the various protons are expected. The protons of the phenyl group typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons of the valeroyl chain would exhibit characteristic signals in the aliphatic region. The α-methylene protons adjacent to the carbonyl group are expected to be deshielded, appearing around δ 2.0-3.0 ppm. libretexts.org The subsequent methylene groups of the valeroyl chain would resonate at progressively higher fields (lower ppm values), and the terminal methyl group would appear as a triplet at approximately δ 0.9 ppm. The NH protons of the thiosemicarbazide (B42300) backbone are expected to appear as broad singlets at lower fields, often in the range of δ 9.0-12.0 ppm, due to hydrogen bonding and exchange phenomena. nih.gov

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the valeroyl group is anticipated to have a chemical shift in the range of δ 170-180 ppm. The thiocarbonyl (C=S) carbon is typically found further downfield, often in the range of δ 175-185 ppm. nih.gov The carbons of the phenyl ring would generate signals in the aromatic region (δ 120-140 ppm). The carbons of the aliphatic valeroyl chain would be observed at higher fields.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 1-Acyl-4-aryl-3-thiosemicarbazone Analog

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH (amide) | ~11.4 | - |

| NH (thioamide) | ~11.4 | - |

| Phenyl-H | 7.2 - 7.7 | 127 - 143 |

| α-CH₂ (acyl) | ~3.3 | ~40 |

| Carbonyl (C=O) | - | ~178 |

| Thiocarbonyl (C=S) | - | ~178-181 |

Note: Data is illustrative and based on analogs like 4-(4-methylbenzylidene)-1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide. nih.gov Actual shifts for this compound may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural motifs. The N-H stretching vibrations of the amide and thioamide groups are expected in the region of 3100-3400 cm⁻¹. nih.gov A strong absorption band corresponding to the C=O stretching of the valeroyl group would be anticipated around 1650-1700 cm⁻¹. The C=S stretching vibration is typically observed in the range of 1200-1300 cm⁻¹. Furthermore, absorptions corresponding to C-N stretching and aromatic C=C bending would also be present. jocpr.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the phenyl ring, the carbonyl group, and the thiocarbonyl group. The presence of these conjugated systems would likely result in absorption maxima in the UV region.

Interactive Data Table: Representative IR and UV-Vis Data for Thiosemicarbazide Analogs

| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | N-H stretch | 3100 - 3400 |

| IR | C=O stretch | 1650 - 1700 |

| IR | C=S stretch | 1200 - 1300 |

| UV-Vis | π→π | ~200 - 300 |

| UV-Vis | n→π | ~300 - 400 |

Note: This data is representative and based on general values for thiosemicarbazide and related derivatives.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine its molecular weight and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ would confirm the compound's molecular formula. The fragmentation pattern would likely involve cleavage of the acyl group, the phenyl group, and fragmentation within the thiosemicarbazide core, providing further evidence for the proposed structure.

X-ray Crystallography of this compound and its Analogues

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the cited literature, studies on analogous N-acyl-thiosemicarbazide and thiosemicarbazone derivatives provide valuable insights into the likely solid-state conformation.

Tautomerism and Conformational Analysis of the this compound Scaffold

The this compound scaffold has the potential to exist in different tautomeric forms and conformations. Tautomerism in thiosemicarbazides can involve keto-enol and thione-thiol equilibria. Computational and experimental studies on similar systems have shown that the thione tautomer is generally the more stable form in the solid state and in solution. researchgate.net The presence of both a carbonyl and a thione group in this compound makes the keto-thione form the most probable tautomer.

Conformational analysis of this molecule would involve considering the rotation around the various single bonds, such as the C-N and N-N bonds of the thiosemicarbazide backbone and the bonds connecting the phenyl and valeroyl groups. The conformational preferences will be dictated by a combination of steric and electronic effects, as well as the potential for intramolecular hydrogen bonding. The conformation observed in the solid state by X-ray crystallography may not necessarily be the lowest energy conformation in solution, where a dynamic equilibrium between different conformers can exist.

Coordination Chemistry and Metal Complexation of 1 Valeroyl 4 Phenyl 3 Thiosemicarbazide

Ligand Properties and Chelation Potential of 1-Valeroyl-4-phenyl-3-thiosemicarbazide

This compound (VTSC) is a member of the acylthiosemicarbazide family of ligands. These ligands are known for their versatility in forming stable complexes with numerous transition metal ions. researchgate.net This versatility arises from the presence of multiple potential donor atoms with varied hard and soft characteristics, namely a hard oxygen atom, a borderline nitrogen atom, and a soft sulfur atom. researchgate.net

In the solid state, VTSC likely exists in the thione form. However, in solution and upon complexation, it can undergo keto-enol tautomerism, allowing it to act as a monobasic ligand. Infrared spectral data indicate that VTSC behaves as a bidentate ligand in its metal complexes. tandfonline.comtandfonline.com Chelation occurs through coordination of the enolic oxygen from the hydrazide moiety and the nitrogen atom at the 2-position of the thiosemicarbazide (B42300) backbone. tandfonline.comtandfonline.com This coordination is accompanied by the displacement of a proton from the enolized carbonyl oxygen group, leading to the formation of a stable five-membered chelate ring. tandfonline.com

Synthesis and Characterization of Transition Metal Complexes of this compound

The synthesis of the VTSC ligand is achieved by the reflux of equimolar amounts of valeric acid hydrazide and phenyl isothiocyanate in an alcoholic solution. tandfonline.com The subsequent metal complexes are typically prepared by reacting the VTSC ligand with the desired metal salt in an appropriate solvent. These complexes are generally stable in air and exhibit good solubility in polar organic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO), but are insoluble in many other common organic solvents. tandfonline.com

Complexes of VTSC with several divalent transition metal ions have been synthesized and characterized. Two main stoichiometric types of complexes are formed: those with a 1:1 metal-to-ligand ratio and those with a 1:2 ratio. tandfonline.com

1:1 Complexes : Complexes with the general formula [M(VTSC-H)Ac·nH₂O] (where M = Co(II), Ni(II), Cu(II), Zn(II)) are synthesized by reacting the ligand with metal acetates. tandfonline.com These complexes are found to be non-electrolytes in DMF, indicating that the acetate (B1210297) ion is coordinated to the metal center. tandfonline.comtandfonline.com

1:2 Complexes : Complexes with the formula [M(VTSC-H)₂·2H₂O]2H₂O (where M = Co(II), Ni(II)) are formed when using metal chlorides in the presence of sodium acetate. These complexes are also non-electrolytes. tandfonline.com

The characterization of these complexes relies on elemental analysis, molar conductivity measurements, and various spectroscopic techniques, which together help elucidate their structures. tandfonline.comtandfonline.com

Table 1: Analytical and Physical Data of VTSC Metal Complexes

| Compound | Color | M.p. (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

|---|---|---|---|---|

| [Co(VTSC-H)₂·2H₂O]·2H₂O | Rose | >300 | 75 | 12.5 |

| [Ni(VTSC-H)₂·2H₂O]·2H₂O | Pale Green | >300 | 85 | 10.4 |

| [Co(VTSC-H)Ac] | Green | 215 | 60 | 8.5 |

| [Ni(VTSC-H)Ac] | Brown | 240 | 70 | 9.7 |

| [Cu(VTSC-H)Ac]H₂O | Green | 205 | 80 | 6.3 |

| [Zn(VTSC-H)Ac]H₂O | White | >300 | 65 | 7.6 |

Data sourced from Bekheit, M. M., & Ibrahim, K. M. (1986). tandfonline.com

While extensive research exists for divalent metal complexes of VTSC, specific studies on its complexation with trivalent ions like Fe(III) and Sm(III) are less common in the available literature. However, the chemistry of related acylthiosemicarbazide ligands provides some insights. For instance, 4-phenyl-1-hippuroyl-3-thiosemicarbazide has been shown to act as a reducing agent towards Fe(III), resulting in the formation of an Fe(II) complex. researchgate.net This suggests that similar redox reactions could potentially occur with VTSC under certain conditions. The formation of Fe(III) complexes with other thiosemicarbazone-based ligands often involves an octahedral geometry. pmf.unsa.banih.gov

Furthermore, studies on 1-ferrocenecarbonyl-4-phenyl-3-thiosemicarbazide have reported the synthesis of complexes with UO₂(VI), indicating that the acylthiosemicarbazide framework is capable of coordinating with higher-valent metal ions. researchgate.net Similarly, lanthanide(III) ions are known to form chelates with related phenyl thiosemicarbazone ligands. asianpubs.org

Coordination Modes and Geometries in this compound Metal Complexes

The coordination behavior of VTSC has been primarily elucidated using infrared (IR) spectroscopy. Upon complexation, significant shifts in the positions of key vibrational bands are observed, providing evidence for the ligand's binding mode. tandfonline.com

Key observations from IR spectra include:

The disappearance of the ν(N-H) band of the hydrazinic group and the appearance of a new band assigned to ν(C=N-N=C), which confirms the enolization of the ligand and its coordination in the deprotonated imidol form. tandfonline.com

The absence of the ν(C=O) band and the appearance of a new band for ν(C-O) further support coordination through the enolic oxygen. tandfonline.com

The ν(C=N) band shifts to a lower frequency, and the ν(N-N) band shifts to a higher frequency, indicating the involvement of the azomethine nitrogen atom in chelation. tandfonline.com

The thioketo ν(C=S) band remains largely unchanged, suggesting that the sulfur atom is not involved in coordination in these specific complexes. tandfonline.com

The appearance of new bands at lower frequencies are assigned to ν(M-O) and ν(M-N) vibrations, directly confirming the formation of bonds between the metal and the ligand's oxygen and nitrogen atoms. tandfonline.com

Based on these coordination modes and supported by electronic and magnetic data, different geometries are proposed for the complexes. For the 1:1 complexes, a tetrahedral structure is suggested for [Co(VTSC-H)Ac], while square-planar geometries are proposed for [Ni(VTSC-H)Ac] and [Cu(VTSC-H)Ac]H₂O. tandfonline.comtandfonline.com For the 1:2 complexes, such as [Co(VTSC-H)₂·2H₂O]2H₂O and [Ni(VTSC-H)₂·2H₂O]2H₂O, an octahedral geometry is proposed. tandfonline.comtandfonline.com

Table 2: Key IR Spectral Bands (cm⁻¹) and Their Assignments for VTSC and its Complexes

| Compound | ν(N-H) (Amide) | ν(C=N) + ν(C=C) | ν(N-N) | ν(M-O) | ν(M-N) |

|---|---|---|---|---|---|

| VTSC (Ligand) | 3280, 3180 | 1540 | 1040 | - | - |

| [Co(VTSC-H)₂·2H₂O]·2H₂O | - | 1525 | 1060 | 480 | 400 |

| [Ni(VTSC-H)₂·2H₂O]·2H₂O | - | 1530 | 1065 | 505 | 415 |

| [Co(VTSC-H)Ac] | - | 1520 | 1055 | 450 | 380 |

| [Ni(VTSC-H)Ac] | - | 1530 | 1060 | 440 | 360 |

| [Cu(VTSC-H)Ac]H₂O | - | 1525 | 1050 | 490 | 410 |

Data sourced from Bekheit, M. M., & Ibrahim, K. M. (1986). tandfonline.com

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic spectra and magnetic susceptibility measurements of the VTSC metal complexes provide critical information about their stereochemistry and the electronic environment of the central metal ion. tandfonline.com

Cobalt(II) Complexes : The green 1:1 complex, [Co(VTSC-H)Ac], exhibits a magnetic moment of 4.4 B.M., which is characteristic of a high-spin d⁷ configuration in a tetrahedral environment. tandfonline.com Its electronic spectrum shows absorption bands consistent with tetrahedral geometry. The rose-colored 1:2 complex, [Co(VTSC-H)₂·2H₂O]2H₂O, has a magnetic moment of 5.1 B.M., typical for a high-spin octahedral Co(II) complex. tandfonline.com

Nickel(II) Complexes : The brown 1:1 complex, [Ni(VTSC-H)Ac], is diamagnetic, strongly suggesting a square-planar geometry. tandfonline.comtandfonline.com Its electronic spectrum supports this assignment. In contrast, the pale green 1:2 complex, [Ni(VTSC-H)₂·2H₂O]2H₂O, is paramagnetic with a magnetic moment of 3.3 B.M., consistent with a distorted octahedral geometry. tandfonline.com

Copper(II) Complex : The green 1:1 complex, [Cu(VTSC-H)Ac]H₂O, shows a magnetic moment of 1.6 B.M. This value is lower than expected for a simple square-planar Cu(II) complex and may suggest some degree of magnetic interaction between copper centers in the solid state. tandfonline.com The electronic spectrum is characteristic of a square-planar geometry. tandfonline.comtandfonline.com

Table 3: Magnetic and Electronic Spectral Data for VTSC Metal Complexes

| Complex | Magnetic Moment (B.M.) | Electronic Spectra Bands (cm⁻¹) | Proposed Geometry |

|---|---|---|---|

| [Co(VTSC-H)₂·2H₂O]·2H₂O | 5.1 | 19,230; 16,130; 8,330 | Octahedral |

| [Ni(VTSC-H)₂·2H₂O]·2H₂O | 3.3 | 25,640; 15,385; 9,100 | Octahedral |

| [Co(VTSC-H)Ac] | 4.4 | 16,660; 7,810 | Tetrahedral |

| [Ni(VTSC-H)Ac] | Diamagnetic | 20,000; 16,950 | Square-planar |

| [Cu(VTSC-H)Ac]H₂O | 1.6 | 18,520; 15,385 | Square-planar |

Data sourced from Bekheit, M. M., & Ibrahim, K. M. (1986). tandfonline.com

Influence of Metal Ions on the Reactivity and Stability of this compound Derivatives

The nature of the metal ion itself—its size, charge, and d-electron configuration—plays a crucial role in determining the geometry and stability of the resulting complex. nih.govresearchgate.net For instance, the preference of Ni(II) to form a diamagnetic, square-planar complex in a 1:1 ratio versus a paramagnetic, octahedral complex in a 1:2 ratio highlights the interplay between the ligand field and the metal's electronic properties. tandfonline.com

Furthermore, the metal center can alter the chemical reactivity of the ligand. For example, the deprotonation of the enolic group is facilitated by the presence of the metal ion, making the ligand acidic. The coordination can also affect the redox properties of the system. In some thiosemicarbazone complexes, the metal ion can facilitate redox cycling, which is a key aspect of their biological activity. pmf.unsa.ba While not explicitly demonstrated for VTSC, it is plausible that the coordinated metal ion could influence the reactivity of the phenyl or valeroyl moieties of the ligand through electronic effects transmitted through the chelate ring structure.

Computational and Theoretical Investigations of 1 Valeroyl 4 Phenyl 3 Thiosemicarbazide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of thiosemicarbazide (B42300) derivatives. These methods are used to predict the optimized molecular geometry, vibrational frequencies, and electronic characteristics of the compound in its ground state.

Detailed research findings from DFT studies on related thiosemicarbazone derivatives show a good correlation between calculated and experimental structures obtained from X-ray crystallography. bohrium.comnih.gov For instance, DFT calculations are frequently performed using the B3LYP functional with basis sets like 6-31G(d,p) or LANL2DZ for metal complexes. nih.govresearchgate.net Such studies on novel thiosemicarbazones have successfully predicted bond lengths and angles with low deviation from experimental values. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these calculations. The energy gap between HOMO and LUMO (ΔE_gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic transitions. nih.gov For example, in a study of a Ni(II) complex with a thiosemicarbazone derivative, the low energy gap of 0.460 eV indicated high reactivity and ease of charge transfer. nih.gov Global reactivity descriptors, which help in understanding the reactive sites within a molecule, are also derived from these orbital energies. researchgate.net

| Parameter | Description | Typical Application in Thiosemicarbazide Research |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational data on bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. |

| HOMO-LUMO Analysis | Calculation of the highest occupied and lowest unoccupied molecular orbitals. | Determines the electronic band gap, chemical reactivity, and charge transfer properties. researchgate.net |

| Global Reactivity Descriptors | Parameters like hardness, softness, and electrophilicity. | Predicts the overall chemical behavior and stability of the molecule. nih.gov |

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations often focus on static, single-molecule systems, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like 1-Valeroyl-4-phenyl-3-thiosemicarbazide. These simulations model the interactions between the atoms of the molecule and its environment (e.g., a solvent) using classical mechanics.

Conformational analysis, often initiated with geometries optimized by DFT, is crucial for understanding how the molecule might adopt different shapes, which can influence its ability to bind to a biological target. mdpi.com For thiosemicarbazone derivatives, studies have combined NMR spectroscopy with DFT calculations to elucidate the most stable conformers in solution. mdpi.com The results of these analyses can establish the preferred three-dimensional structure, such as an exo or endo configuration, which is critical for its biological function. mdpi.com

MD simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing a picture of the molecule's flexibility. nih.gov In the context of drug design, MD simulations can reveal how a ligand like this compound might adapt its conformation upon binding to a protein, a process known as "induced fit". mdpi.com The stability of a ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. mdpi.com

In Silico Prediction of Ligand-Target Interactions (e.g., Molecular Docking for in vitro studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target, helping to identify potential drug candidates.

For thiosemicarbazide and thiosemicarbazone derivatives, molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes. mdpi.commdpi.comnih.gov These studies often target enzymes that are crucial for the survival or proliferation of pathogens or cancer cells. For example, thiosemicarbazide derivatives have been docked against Mycobacterium tuberculosis glutamine synthetase, a potential drug target for tuberculosis. mdpi.com Similarly, other derivatives have been evaluated as inhibitors of tyrosinase, topoisomerase IIβ, acetylcholinesterase, and butyrylcholinesterase. mdpi.comnih.govbohrium.com

The results of docking studies are typically evaluated using a scoring function that estimates the binding affinity between the ligand and the target. mdpi.com Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and interactions with metal ions in the active site. mdpi.com For instance, molecular docking of acetophenone (B1666503) thiosemicarbazones with tyrosinase showed that the sulfur atom of the thiourea (B124793) moiety interacts with the copper ions in the enzyme's active site. mdpi.com

| Target Enzyme | Therapeutic Area | Key Interactions Observed with Thiosemicarbazone Derivatives |

| Tyrosinase | Hyperpigmentation/Food Spoilage | Interaction of the thiourea sulfur atom with copper ions in the active site. mdpi.com |

| Topoisomerase IIβ | Cancer | Good docking scores compared to standard drugs like Etoposide. nih.gov |

| M. tuberculosis glutamine synthetase | Tuberculosis | Interactions with key amino acid residues like Glu214, Arg364, and Ser280. mdpi.com |

| Acetylcholinesterase/Butyrylcholinesterase | Alzheimer's Disease | Binding interactions within the active site of the enzymes. bohrium.comresearchgate.net |

Electronic Structure and Bonding Analysis within this compound and its Complexes

A detailed analysis of the electronic structure provides a deeper understanding of the bonding within a molecule and its complexes. Natural Bond Orbital (NBO) analysis is a common method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density. bohrium.comresearchgate.net

In thiosemicarbazone derivatives, NBO analysis helps to confirm charge separation and the migration of electrons from donor to acceptor units within the molecule, which is particularly relevant for understanding their non-linear optical (NLO) properties. bohrium.com The stability of the molecule arising from hyperconjugative interactions can also be quantified. researchgate.net

When this compound acts as a ligand to form metal complexes, the nature of the coordinate bonds is of significant interest. Thiosemicarbazones typically coordinate to metal ions as bidentate or tridentate ligands, often involving the azomethine nitrogen and the thiolate sulfur atoms. researchgate.netresearchgate.net DFT calculations can be used to model these complexes and analyze the electronic structure of the metal-ligand bonds. researchgate.net For instance, studies on trimethylsilicon(IV) complexes of chalcone-based thiosemicarbazones have used DFT to investigate their electronic structure and bonding properties. tandfonline.com The calculated vibrational frequencies for new bonds, such as Si-O and Si-N, provide evidence for the coordination of the ligand to the metal center. tandfonline.com

The electronic structure of thiosemicarbazide derivatives can also be influenced by tautomerism, such as the thione-thiol equilibrium. researchgate.net Computational studies can predict the relative stabilities of these tautomers, which in turn affects their coordination behavior and biological activity. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific research data published for the compound "this compound" that aligns with the detailed outline requested. The existing body of research focuses on the broader classes of thiosemicarbazides and thiosemicarbazones.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the biological activity and mechanistic studies of "this compound" with the specified subsections on its antimicrobial and anticancer efficacy, including data tables and detailed research findings. To do so would require speculating on the properties of this specific compound based on the general activities of the larger chemical group, which would not be scientifically rigorous.

General findings for the broader class of thiosemicarbazides indicate that these compounds are of significant interest in medicinal chemistry. Research has shown that various derivatives of thiosemicarbazide exhibit a wide range of biological activities:

Antimicrobial Activity: Many thiosemicarbazide derivatives have been synthesized and tested against various bacterial and fungal strains. mdpi.comnih.govnih.gov Some have shown moderate to significant activity against Gram-positive bacteria, while activity against Gram-negative bacteria is often limited. mdpi.comnih.gov The antifungal potential of arylthiosemicarbazides has also been evaluated against species like Candida albicans. nih.govnih.govresearchgate.net

Mechanism of Action: Molecular docking and other studies suggest that the antibacterial action of some thiosemicarbazides may involve the inhibition of bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. mdpi.commdpi.com Potential antifungal mechanisms that have been explored for this class of compounds include the inhibition of enzymes like N-myristoyltransferase (NMT) and topoisomerase II. nih.govnih.govresearchgate.net

Anticancer Potential: The anticancer properties of thiosemicarbazones (a related class of compounds) are widely reported. mdpi.comnih.govnih.govsemanticscholar.org Studies have demonstrated the cytotoxicity of these compounds against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). mdpi.com The proposed mechanisms for their anticancer effects often involve the induction of apoptosis (programmed cell death) and the ability to interfere with the cell cycle. nih.govnih.gov

While this information provides a context for the potential activities of a compound like "this compound," it is not specific to it. Without dedicated studies on this particular molecule, any detailed discussion of its efficacy and mechanisms would be unfounded.

Biological Activity and Mechanistic Studies of 1 Valeroyl 4 Phenyl 3 Thiosemicarbazide

In Vitro Anticancer Potential and Molecular Mechanisms

Specific Target Interactions and Signaling Pathways

The precise molecular targets and signaling pathways modulated by 1-Valeroyl-4-phenyl-3-thiosemicarbazide have not been explicitly elucidated. However, research on analogous thiosemicarbazide (B42300) and thiosemicarbazone derivatives suggests several potential mechanisms of action, primarily centered around enzyme inhibition.

Thiosemicarbazide derivatives have been reported to inhibit various enzymes, including urease, tyrosinase, and cholinesterases. For instance, certain thiosemicarbazone derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in infections caused by Helicobacter pylori. Kinetic studies of some of these derivatives have identified them as competitive inhibitors. Similarly, various thiosemicarbazones have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in conditions related to hyperpigmentation. The proposed mechanism for tyrosinase inhibition involves the chelation of copper ions within the enzyme's active site by the sulfur atom of the thiosemicarbazide moiety.

Furthermore, some para-substituted thiosemicarbazones have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. nih.govacs.org Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of these enzymes. nih.gov

While these findings are for related compounds, they suggest that this compound could potentially interact with and inhibit the activity of various enzymes, thereby influencing specific signaling pathways. However, dedicated studies are required to confirm these interactions and elucidate the exact mechanisms.

Antioxidant Activity and Scavenging Mechanisms

Thiosemicarbazide derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netresearchgate.netnih.gov

The primary mechanisms by which thiosemicarbazides and their derivatives are thought to exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The thiosemicarbazide moiety, with its N-H groups, is a potential hydrogen donor.

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical, again resulting in its neutralization.

Studies on various thiosemicarbazone derivatives have demonstrated their dose-dependent radical scavenging activity. nih.gov For example, some semicarbazide (B1199961) and thiosemicarbazide derivatives have exhibited higher DPPH radical scavenging activity than the standard antioxidant, vitamin C. researchgate.net The presence of phenolic hydroxyl groups in the structure of some thiosemicarbazone derivatives has been shown to significantly enhance their antioxidant activity, as these groups are effective hydrogen atom donors. mdpi.com

The antioxidant potential of this compound would likely be influenced by its ability to participate in these scavenging mechanisms. The presence of the thiosemicarbazide core suggests it may possess radical scavenging capabilities.

To illustrate the antioxidant potential of related compounds, the following interactive data table summarizes the DPPH radical scavenging activity of a series of semicarbazide and thiosemicarbazide derivatives bearing a butylated hydroxytoluene (BHT) moiety.

| Compound | IC50 (mM) for DPPH Scavenging |

| 5a' | 35.19 ± 0.51 |

| 5b' | 32.74 ± 0.63 |

| 5c' | 30.15 ± 0.29 |

| 5d' | 28.63 ± 0.37 |

| 5e' | 27.11 ± 0.19 |

| 5f' | 25.47 ± 0.42 |

| 5g' | 29.82 ± 0.74 |

| 5h' | 31.56 ± 0.22 |

| BHT | 45.33 ± 0.82 |

| Data sourced from a study on semicarbazide and thiosemicarbazide derivatives containing a BHT moiety. rsc.org |

Structure-Activity Relationship (SAR) Studies for Biological Properties of this compound Derivatives

Structure-activity relationship (SAR) studies on 1-acyl-4-phenyl-3-thiosemicarbazide derivatives have provided valuable insights into how structural modifications influence their biological activities, particularly their antimicrobial properties.

Influence of Substituents on the Phenyl Ring:

The nature and position of substituents on the 4-phenyl ring play a crucial role in determining the antibacterial and antifungal activity.

Antibacterial Activity: Studies on 4-aryl/alkyl-1-(diphenylacetyl)thiosemicarbazides revealed that the presence of a 4-chlorophenyl group at the N4 position resulted in significant activity against Gram-positive bacteria, comparable to ampicillin. ingentaconnect.com In another study on thiosemicarbazides derived from hydroxybenzoic acid hydrazides, derivatives with a trifluoromethylphenyl group showed the highest activity against Gram-positive bacteria. researchgate.net The position of the substituent is also critical; for example, some studies have shown that substituents at the para position of the phenyl ring lead to enhanced activity. nih.gov

Antifungal Activity: In a series of thiosemicarbazide derivatives of palmitic acid, compounds with a halogen atom, particularly at the 3rd position of the phenyl group, demonstrated significant antifungal activity against Candida albicans. nih.gov For quinoline-based thiosemicarbazide derivatives, electron-withdrawing substituents on the phenyl ring, such as bromine, chlorine, and nitro groups, were found to be most influential for antimycobacterial activity. acs.org

Influence of the Acyl Group:

The following table presents the minimum inhibitory concentration (MIC) values of some 4-aryl-1-(diphenylacetyl)thiosemicarbazide derivatives against Staphylococcus aureus, illustrating the effect of substitution on the phenyl ring.

| Compound | R (Substituent on Phenyl Ring) | MIC (µg/mL) against S. aureus |

| 1 | H | >400 |

| 2 | 2-F | 200 |

| 3 | 3-F | 100 |

| 4 | 4-F | 50 |

| 5 | 2-Cl | 100 |

| 6 | 3-Cl | 25 |

| 7 | 4-Cl | 15.63 |

| 8 | 2-Br | 50 |

| 9 | 4-Br | 25 |

| 12 | 4-I | 50 |

| 13 | 4-CH3 | 200 |

| 14 | 4-OCH3 | 400 |

| Data adapted from a study on the antibacterial activity of 4-aryl/alkyl-1-(diphenylacetyl)thiosemicarbazides. ingentaconnect.com |

These SAR studies underscore the importance of the electronic and steric properties of the substituents on both the phenyl and acyl moieties in determining the biological profile of 1-acyl-4-phenyl-3-thiosemicarbazide derivatives.

Advanced Applications and Future Research Directions of 1 Valeroyl 4 Phenyl 3 Thiosemicarbazide

Utilization in Catalyst Design and Organocatalysis

While direct applications of 1-valeroyl-4-phenyl-3-thiosemicarbazide as an organocatalyst are still an emerging area, its potential lies in the strategic placement of its functional groups. The thiosemicarbazide (B42300) moiety can act as a hydrogen-bond donor and acceptor, a key feature in many organocatalytic systems.

More established is the use of its derivatives as ligands in coordination chemistry to create novel catalysts. The sulfur and nitrogen atoms of the thiosemicarbazide unit are excellent coordination sites for transition metals. Research on the closely related compound, 1-isovaleryl-4-phenyl-3-thiosemicarbazide (IVPTS), has shown the formation of stable complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net The geometry of these complexes, which can range from square-planar for Ni(II) and Cu(II) to octahedral for Co(II), is crucial for their potential catalytic activity. researchgate.net These metal complexes could be explored for applications in oxidation, reduction, and cross-coupling reactions, where the metal center's electronic properties and steric environment, dictated by the ligand, are key to catalytic efficiency. The valeroyl and phenyl groups can be modified to fine-tune the solubility and steric bulk of the resulting catalyst, allowing for the development of highly selective catalytic systems.

Role in Material Science and Supramolecular Chemistry

In material science, this compound offers potential as a building block for supramolecular assemblies and functional polymers. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered, higher-order structures. rsc.orgnih.gov The N-H and C=S groups of the thiosemicarbazide core are prime sites for hydrogen bonding, enabling the formation of predictable one-, two-, or three-dimensional networks. The interplay between the flexible valeroyl chain and the rigid phenyl group can influence the packing and morphology of these assemblies, leading to materials with tailored properties.

Furthermore, thiosemicarbazone derivatives, which can be readily synthesized from this compound, have been investigated for their role in creating advanced materials. For instance, lanthanide(III) thiosemicarbazone complexes have been incorporated into polymer films, such as polymethyl methacrylate (B99206) (PMMA), to create materials with enhanced luminescent properties. nih.gov This suggests a pathway for developing new optical materials based on the subject compound. The ability of such complexes to exhibit room-temperature phosphorescence opens up possibilities for their use in sensors and imaging devices. nih.gov

As Precursors for Heterocyclic Synthesis (e.g., Thiadiazoles, Oxadiazoles, Triazoles)

One of the most significant applications of this compound is its role as a versatile precursor for the synthesis of various five-membered heterocyclic compounds. The thiosemicarbazide moiety can undergo a variety of cyclization reactions to yield biologically and industrially important scaffolds like thiadiazoles, oxadiazoles, and triazoles. tcichemicals.com

Synthesis of 1,3,4-Thiadiazoles: Intramolecular cyclization of 1-acylthiosemicarbazides in the presence of a dehydrating agent is a common and efficient method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles. researchgate.netresearchgate.net For this compound, this reaction would typically proceed under acidic conditions (e.g., using sulfuric acid or polyphosphoric acid) to yield 2-(butyl)-5-(phenylamino)-1,3,4-thiadiazole.

Synthesis of 1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from thiosemicarbazides involves a cyclization-desulfurization reaction. nih.gov This can be achieved using various reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or tosyl chloride in pyridine, which facilitate the ring closure and removal of the sulfur atom to form the oxadiazole ring. umass.edusigmaaldrich.com This would convert this compound into a 2,5-disubstituted-1,3,4-oxadiazole.

Synthesis of 1,2,4-Triazoles: The synthesis of 1,2,4-triazole-3-thiones can be accomplished by the intramolecular cyclization of thiosemicarbazides under basic conditions. rsc.orgnih.gov Refluxing this compound in an alkaline solution, such as aqueous sodium hydroxide, would lead to the formation of a 5-butyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

The following table summarizes the heterocyclic systems that can be derived from this compound and the typical reaction conditions.

| Target Heterocycle | Reagents and Conditions | Resulting Scaffold |

| 1,3,4-Thiadiazole | Concentrated H₂SO₄ or PPA, heat | 2-Alkyl-5-arylamino-1,3,4-thiadiazole |

| 1,3,4-Oxadiazole | I₂/NaOH or DBDMH/K₂CO₃ | 2-Alkyl-5-arylamino-1,3,4-oxadiazole |

| 1,2,4-Triazole | Aqueous NaOH, reflux | 5-Alkyl-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Development of Advanced Analytical Reagents based on this compound

The structural framework of this compound is highly suitable for the development of advanced analytical reagents, particularly chemosensors for ion detection. By condensing the terminal primary amine of the thiosemicarbazide with an appropriate aldehyde or ketone, a thiosemicarbazone can be formed. These thiosemicarbazones often exhibit chromogenic or fluorogenic properties that are sensitive to the presence of specific metal ions. nih.gov

The coordination of a metal ion to the thiosemicarbazone ligand can lead to a significant change in its electronic structure, resulting in a detectable color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). researchgate.net For example, a thiosemicarbazone based on 8-hydroxyquinoline (B1678124) has been shown to act as a relay sensor for Cu²⁺ and sulfide (B99878) ions in aqueous solutions. researchgate.net Similarly, chalcone-triazole hybrids have demonstrated selective sensing of Co(II) and Cu(II) ions. nih.gov

By incorporating a suitable signaling unit (e.g., a fluorophore or chromophore) via reaction with the hydrazine (B178648) nitrogen of this compound, a new family of selective and sensitive analytical reagents can be designed. The valeroyl and phenyl substituents can be further modified to enhance the selectivity and solubility of the sensor in different media, paving the way for applications in environmental monitoring and biological imaging.

Interdisciplinary Research Avenues and Translational Research (excluding clinical trials)

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research. A key area is the intersection of coordination chemistry and materials science. The ability of this ligand to form stable metal complexes can be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials could have applications in gas storage, separation, or heterogeneous catalysis, combining the processability of polymers with the reactive centers of metal complexes.

Another promising interdisciplinary direction lies at the interface of synthetic chemistry and biology. While clinical trials are excluded from this discussion, preclinical investigations into the biological activities of the heterocyclic derivatives of this compound are a vibrant area of translational research. Many thiadiazole, oxadiazole, and triazole derivatives exhibit a wide range of pharmacological properties. Research in this area focuses on synthesizing libraries of these compounds and evaluating their potential in various biological assays to identify lead compounds for further development.

Furthermore, the integration of its thiosemicarbazone derivatives into biomaterials for applications such as targeted drug delivery or as components of diagnostic tools represents a significant area of translational research. The development of polymer-drug conjugates or functionalized nanoparticles using this compound as a starting material could lead to innovative therapeutic and diagnostic platforms.

Q & A

Q. What mechanistic insights link thiosemicarbazide derivatives to enzyme inhibition (e.g., antimicrobial targets)?

- Methodological Answer : Enzymatic assays (e.g., D-alanine-D-alanine ligase) coupled with kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition. MD simulations show thiosemicarbazides disrupting ATP-binding pockets via hydrophobic interactions. Validate with site-directed mutagenesis of key residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.